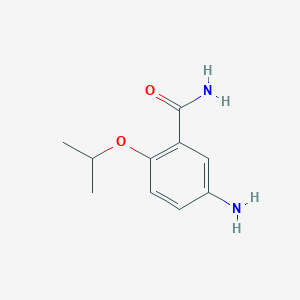

5-Amino-2-(propan-2-yloxy)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-propan-2-yloxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-6(2)14-9-4-3-7(11)5-8(9)10(12)13/h3-6H,11H2,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBVPZIHYXPFRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Amino 2 Propan 2 Yloxy Benzamide

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule. For 5-Amino-2-(propan-2-yloxy)benzamide, the primary disconnection points involve the amide and the ether linkages. The most intuitive disconnection is at the amide C-N bond, which simplifies the molecule into two key precursors: a 5-amino-2-(propan-2-yloxy)benzoic acid derivative and an ammonia (B1221849) source. This approach is advantageous as it allows for the late-stage introduction of the amide functionality.

Another strategic disconnection can be made at the ether linkage, breaking down the molecule into a dihydroxy-aminobenzamide and an isopropylating agent. However, this route is often less favored due to potential challenges with regioselectivity during the etherification step. The presence of multiple reactive sites on the benzene (B151609) ring necessitates careful selection of protecting groups to ensure the desired substitution pattern.

A third disconnection strategy involves breaking the C-C bond between the aromatic ring and the carboxamide group. This would lead to a more complex synthesis involving the introduction of the carboxamide group onto a pre-functionalized aniline (B41778) derivative. While less common, this approach may be considered in specific research contexts.

Precursor Synthesis and Intermediate Derivatization

Synthesis of 2-(propan-2-yloxy)aniline Derivatives

The synthesis of 2-(propan-2-yloxy)aniline derivatives often serves as a foundational step. A common starting material is 2-aminophenol (B121084). The hydroxyl group of 2-aminophenol can be alkylated with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane, in the presence of a base like potassium carbonate or sodium hydride. This Williamson ether synthesis yields 2-(propan-2-yloxy)aniline. The amino group in this intermediate can be protected, for example as an acetamide, to prevent unwanted side reactions during subsequent functionalization steps.

Functionalization of the Benzene Ring Scaffold

With the 2-(propan-2-yloxy)aniline scaffold in hand, the next critical step is the introduction of the amino group at the C5 position. This is typically achieved through nitration of the aromatic ring. The protected 2-(propan-2-yloxy)aniline is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group. The directing effects of the ether and the protected amino group favor substitution at the C5 position. Subsequent reduction of the nitro group, commonly achieved through catalytic hydrogenation using a palladium catalyst or by using reducing agents like tin(II) chloride, yields the desired 5-amino-2-(propan-2-yloxy)aniline derivative.

Direct Synthesis Routes for this compound

Direct synthesis routes aim to construct the target molecule in a more convergent manner, often involving the formation of the amide bond as a key step.

Amide Coupling Reaction Strategies

Amide coupling reactions are a cornerstone of modern organic synthesis and are frequently employed for the preparation of benzamides. nih.gov These methods typically involve the activation of a carboxylic acid or its derivative to facilitate nucleophilic attack by an amine.

A well-established method for amide synthesis involves the reaction of a benzoyl chloride with an amine. nih.govslideshare.net In the context of this compound synthesis, the corresponding 5-nitro-2-(propan-2-yloxy)benzoyl chloride can be prepared from the carboxylic acid using a chlorinating agent like thionyl chloride or oxalyl chloride. This activated acyl chloride can then be reacted with ammonia or an ammonia equivalent to form the amide. The final step would involve the reduction of the nitro group to the desired amine. This approach offers high yields and is often used in industrial-scale synthesis.

A variation of this method involves the direct amidation of a benzoic acid derivative without prior conversion to a benzoyl chloride. This can be achieved using various coupling agents, such as carbodiimides, which activate the carboxylic acid in situ for reaction with an amine. ambeed.com

Amidation with Primary Amines

A common and direct route to N-substituted benzamides involves the reaction of a carboxylic acid or its activated derivative with a primary amine. In the context of this compound, this would typically involve the reaction of 2-isopropoxy-5-nitrobenzoic acid with ammonia, followed by the reduction of the nitro group. The initial amidation can be facilitated by coupling agents that activate the carboxylic acid, or by converting the acid to a more reactive species like an acyl chloride. For instance, the reaction of benzoyl chloride with an amine is a well-established method for forming benzamides. orgsyn.orgnih.gov

One-Pot Synthetic Approaches for Benzamide (B126) Analogues

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. For benzamide analogues, several one-pot procedures have been developed. For example, a robust tandem catalyst has been used for the one-pot synthesis of benzamide from benzaldehyde, ammonia, and hydrogen peroxide. nih.govsigmaaldrich.com This approach involves ammoximation of the aldehyde followed by rearrangement of the resulting oxime. Another one-pot method involves a multibond-forming process for the synthesis of 5-amino-substituted 2,5-dihydro-1-benzoxepines, which are related heterocyclic scaffolds. nih.gov Such strategies, while not directly reported for this compound, provide a conceptual framework for its potential one-pot synthesis.

Catalytic Approaches in Benzamide Formation

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions and improved selectivity. Various catalytic systems have been explored for benzamide formation. nih.gov For example, a simple and high-yielding laboratory experiment involves the boric acid-catalyzed amidation of benzoic acid. sciepub.com Nickel catalysis has been employed for the synthesis of carboxylic acids from benzamide precursors, a reaction that could potentially be reversed for amide synthesis. orgsyn.org Furthermore, photocatalytic methods are emerging as powerful tools for modifying benzamides under exceptionally mild conditions. rsc.org The direct Friedel-Crafts carboxamidation of arenes using cyanoguanidine in the presence of a Brønsted superacid represents another innovative catalytic route to benzamides. nih.gov

Reaction Optimization and Green Chemistry Considerations

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize environmental impact and enhance safety.

Solvent Selection and Reaction Conditions

The choice of solvent is a critical factor in the environmental footprint of a chemical process. ucl.ac.uk Traditional solvents for amide bond formation, such as N,N-dimethylformamide (DMF) and dichloromethane (B109758) (CH2Cl2), are facing increasing regulatory scrutiny due to their toxicity. ucl.ac.ukrsc.org Research has focused on identifying greener alternatives. Studies have shown that solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate (B1210297) (EtOAc), and dimethyl carbonate (DMC) can be effective replacements for CH2Cl2 and DMF in amidation reactions. rsc.org Even water, often considered unsuitable for such reactions, has been shown to be a viable medium, particularly with the use of micellar catalysis. nsf.gov Solvent-free reaction conditions, where possible, represent an ideal green chemistry approach. tandfonline.comtandfonline.com

Catalyst Evaluation and Mechanistic Insights

The development of efficient and recyclable catalysts is a key aspect of green chemistry. chemmethod.com For benzamide synthesis, various catalysts have been evaluated. For instance, a cobalt-nanocatalyst has been shown to be effective for the N-alkylation of benzamides with alcohols, offering a broad substrate scope and good functional group tolerance. rsc.org Silica-catalyzed amidation reactions have also been investigated, with studies focusing on optimizing reaction conditions and exploring the use of bio-based solvents. acs.org Understanding the reaction mechanism is crucial for catalyst optimization. For example, in the superacid-catalyzed reaction of cyanoguanidine, theoretical calculations suggest the involvement of a superelectrophilic intermediate. nih.gov Mechanistic studies on palladium-catalyzed C-H functionalization reactions of benzamides have also been conducted to elucidate the reaction pathways. whiterose.ac.uk

Atom Economy and Waste Minimization in Benzamide Synthesis

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the desired product. primescholars.comlibretexts.org Reactions with high atom economy, such as addition and rearrangement reactions, are inherently more sustainable. nih.gov In contrast, reactions that use stoichiometric reagents, like many traditional amidation methods employing coupling agents, often have poor atom economy due to the generation of significant amounts of byproducts. nih.gov The goal is to design synthetic routes that maximize the incorporation of reactant atoms into the final product, thereby minimizing waste. primescholars.comyoutube.com For example, the direct catalytic amidation of carboxylic acids with amines, where water is the only byproduct, is a highly atom-economical process.

Chemical Reactivity and Derivatization of 5 Amino 2 Propan 2 Yloxy Benzamide

Reactions Involving the Amine Functionality

The primary aromatic amine group in 5-Amino-2-(propan-2-yloxy)benzamide is a versatile handle for chemical modification, allowing for the introduction of a wide array of substituents and the formation of new chemical entities.

Acylation Reactions

The amino group of this compound readily undergoes acylation with various acylating agents such as acid chlorides and anhydrides to form the corresponding N-acyl derivatives. This reaction is a common strategy to introduce new functionalities and modify the compound's properties. For instance, reaction with acetyl chloride in the presence of a base would yield 5-acetamido-2-(propan-2-yloxy)benzamide. The general conditions for such reactions typically involve an inert solvent and a base to neutralize the hydrogen halide byproduct.

| Acylating Agent | Product | Typical Conditions |

| Acetyl Chloride | 5-Acetamido-2-(propan-2-yloxy)benzamide | Inert solvent (e.g., DCM, THF), Base (e.g., triethylamine, pyridine) |

| Benzoyl Chloride | 5-Benzamido-2-(propan-2-yloxy)benzamide | Schotten-Baumann conditions (e.g., aqueous NaOH) |

| Acetic Anhydride | 5-Acetamido-2-(propan-2-yloxy)benzamide | Often neat or with a catalyst like sulfuric acid |

These acylation reactions are generally high-yielding and proceed under mild conditions, making them a cornerstone in the derivatization of this class of compounds.

Alkylation Reactions

Alkylation of the primary amine can lead to the formation of secondary or tertiary amines. However, direct alkylation with alkyl halides can be challenging to control and may result in a mixture of products (mono-, di-, and even quaternary ammonium (B1175870) salts). More controlled alkylation can be achieved through reductive amination. This process involves the initial reaction of the amine with an aldehyde or ketone to form a Schiff base (imine), which is then reduced in situ to the corresponding alkylated amine. For example, reaction with acetone (B3395972) followed by reduction with a reducing agent like sodium borohydride (B1222165) would yield 5-(isopropylamino)-2-(propan-2-yloxy)benzamide.

| Alkylating Method | Reagents | Product |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₄, NaBH(OAc)₃) | N-Alkyl-5-amino-2-(propan-2-yloxy)benzamide |

| Direct Alkylation | Alkyl Halide, Base | Mixture of N-alkylated products |

Diazotization and Coupling Reactions

The aromatic amine of this compound can be converted to a diazonium salt by treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl) at low temperatures (0-5 °C). uobaghdad.edu.iqresearchgate.net This diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions.

One of the most significant reactions of diazonium salts is azo coupling, where the diazonium ion acts as an electrophile and attacks an electron-rich aromatic ring (the coupling component), such as a phenol (B47542) or another aniline (B41778) derivative, to form an azo compound. uobaghdad.edu.iqresearchgate.netnih.gov These products are often highly colored and are used as dyes and pigments. For example, coupling the diazonium salt of this compound with phenol would yield an azo dye. The position of coupling on the partner molecule is generally directed by the existing substituents.

| Reaction | Reagents | Intermediate/Product |

| Diazotization | NaNO₂, HCl (aq), 0-5 °C | 5-Benzamido-2-(propan-2-yloxy)benzenediazonium chloride |

| Azo Coupling | Diazonium salt, Coupling Component (e.g., Phenol, N,N-dimethylaniline) | Azo-coupled product |

Transformations at the Benzamide (B126) Moiety

The benzamide group also presents opportunities for chemical modification, although these reactions often require more forcing conditions compared to those involving the amine functionality.

Hydrolysis of the Amide Bond

The amide bond of this compound can be hydrolyzed to the corresponding carboxylic acid, 5-Amino-2-(propan-2-yloxy)benzoic acid, and ammonia (B1221849). This transformation can be achieved under either acidic or basic conditions, typically requiring elevated temperatures. nih.gov

Acidic Hydrolysis : Treatment with a strong acid like hydrochloric acid or sulfuric acid in water, often at reflux, will protonate the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water.

Basic Hydrolysis : Saponification with a strong base such as sodium hydroxide (B78521), followed by an acidic workup, will also cleave the amide bond. The reaction proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon.

| Condition | Reagents | Product |

| Acidic | Strong Acid (e.g., H₂SO₄), H₂O, Heat | 5-Amino-2-(propan-2-yloxy)benzoic acid |

| Basic | Strong Base (e.g., NaOH), H₂O, Heat, then Acid Workup | 5-Amino-2-(propan-2-yloxy)benzoic acid |

N-Substitution Reactions of the Amide Nitrogen

While the amide nitrogen is significantly less nucleophilic than the aromatic amine, it can undergo substitution reactions under certain conditions. For instance, N-alkylation can be achieved, although it is less straightforward than the alkylation of the primary amine. More commonly, N-substituted benzamides are prepared by the reaction of the corresponding acid chloride (derived from the benzoic acid) with a primary or secondary amine. researchgate.netresearchgate.net

Starting from 5-Amino-2-(propan-2-yloxy)benzoic acid (obtained from hydrolysis of the parent amide), one could convert the carboxylic acid to its acid chloride using a reagent like thionyl chloride (SOCl₂). This acid chloride can then be reacted with a wide range of amines to produce a library of N-substituted 5-Amino-2-(propan-2-yloxy)benzamides. nih.govmdpi.commdpi.com

| Reactant 1 | Reactant 2 | Product |

| 5-Amino-2-(propan-2-yloxy)benzoyl chloride | Primary/Secondary Amine (R¹R²NH) | N,N-R¹,R²-5-Amino-2-(propan-2-yloxy)benzamide |

This two-step sequence (hydrolysis followed by amidation) provides a versatile route to a diverse set of derivatives with modified properties.

Reactivity of the Ether Linkage

The ether linkage in this compound, specifically an aryl isopropyl ether, is generally stable under neutral and basic conditions, a property that makes ethers common choices as reaction solvents. openstax.org However, this linkage can be cleaved under strongly acidic conditions, typically with strong hydrohalic acids like hydrogen iodide (HI) or hydrogen bromide (HBr). openstax.orgmasterorganicchemistry.com

The cleavage mechanism is a nucleophilic substitution reaction that begins with the protonation of the ether oxygen by the strong acid. masterorganicchemistry.com This step is crucial as it converts the alkoxy group into a good leaving group (an alcohol). Following protonation, the reaction can proceed via either an Sₙ1 or Sₙ2 pathway.

Sₙ1 Pathway: Given that the ether is secondary (connected to an isopropyl group), cleavage can occur through a stable secondary carbocation (the isopropyl cation). This pathway is favored for ethers with tertiary, benzylic, or allylic groups that can form stable carbocations. openstax.org

Sₙ2 Pathway: Alternatively, the halide nucleophile (e.g., I⁻ or Br⁻) can attack the less sterically hindered carbon of the protonated ether. masterorganicchemistry.com In the case of an aryl alkyl ether, the attack invariably occurs at the alkyl carbon, as the carbon-oxygen bond to the aromatic ring is strengthened by partial double bond character.

For this compound, acid-catalyzed cleavage would result in the formation of 5-amino-2-hydroxybenzamide (B3054293) and an isopropyl halide. The reaction is initiated by protonation of the ether oxygen, followed by nucleophilic attack of the halide on the isopropyl carbon, releasing the phenol.

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is influenced by the directing effects of the three existing substituents. The outcome of such reactions (e.g., nitration, halogenation, sulfonation) depends on the combined electronic effects of these groups, which determine the position of the incoming electrophile. wikipedia.org

The directing effects of the substituents are as follows:

Amino Group (-NH₂): The amino group at position 5 is a powerful activating group due to its ability to donate electron density to the ring via a strong positive mesomeric effect (+M). savemyexams.com It is a potent ortho, para-director.

Isopropoxy Group (-O-iPr): The ether group at position 2 is also an activating group, donating electron density through a +M effect, although it is less powerful than the amino group. It also directs incoming electrophiles to the ortho and para positions. organicchemistrytutor.com

Benzamide Group (-CONH₂): The amide group at position 1 is a deactivating group. It withdraws electron density from the ring through a negative mesomeric effect (-M) and a negative inductive effect (-I). wikipedia.orgorganicchemistrytutor.com It acts as a meta-director.

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Preference |

|---|---|---|---|---|

| -NH₂ | 5 | +M, -I (Donating) | Strongly Activating | Ortho, Para (to C4, C6) |

| -O-CH(CH₃)₂ | 2 | +M, -I (Donating) | Activating | Ortho, Para (to C3, C1) |

| -CONH₂ | 1 | -M, -I (Withdrawing) | Deactivating | Meta (to C3, C5) |

The table summarizes the electronic influence of each substituent on the benzene ring.

Substitution is most likely to occur at position 4 or 6, which are ortho and para to the highly activating amino group. Position 3 is also activated by the isopropoxy group and meta to the deactivating amide, making it another potential site for substitution.

Application as a Synthetic Building Block and Intermediate

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an aromatic ring amenable to substitution, makes it a valuable intermediate in the synthesis of more complex chemical structures.

The presence of an ortho-disposed ether and a para-disposed primary amino group relative to the amide function allows this compound to serve as a key starting material for the synthesis of various fused heterocyclic systems. The amino group is a common handle for building adjacent rings through condensation and cyclization reactions. magtech.com.cnorganic-chemistry.org For instance, aminobenzamides are precursors to pharmacologically relevant scaffolds like quinazolinones, benzodiazepines, and other fused systems.

Analogous reactions using substituted aminobenzamides or related structures have been widely reported. For example, 5-aminopyrazole derivatives bearing a benzamide moiety readily react with various bielectrophilic reagents to form fused pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines. magtech.com.cnnih.gov The general strategy involves the reaction of the amino group with a suitable partner to construct a new ring fused to the original benzene ring.

| Starting Material Type | Reagent Type | Resulting Fused System | Reference |

|---|---|---|---|

| Aminobenzamide | β-Ketoester | Quinolinone | mdpi.com |

| 5-Aminopyrazole-benzamide | Arylmethylene malononitrile | Pyrazolo[1,5-a]pyrimidine | magtech.com.cnnih.gov |

| 5-Aminopyrazole-benzamide | Diazonium Salt Coupling | Pyrazolo[5,1-c]triazine | magtech.com.cn |

| o-Aminobenzamide | Phosgene/Thiourea | Quinazolinone/Thioquinazoline | nih.gov |

This table presents examples of fused heterocyclic systems synthesized from amino-amide precursors.

This compound is a suitable monomer for the synthesis of oligo-benzamide structures. These oligomers, often designed as foldamers, can mimic the secondary structures of peptides, such as α-helices, and have applications in medicinal chemistry and materials science. whiterose.ac.uk The synthesis of such oligomers typically involves the iterative coupling of aminobenzoic acid monomers.

The amino group of one monomer molecule can be coupled with an activated carboxylic acid derivative of a second monomer to form a new amide bond, extending the chain. The isopropoxy group provides solubility and influences the conformational preference of the resulting oligomer. Several strategies have been developed for the sequence-controlled synthesis of oligo-benzamides.

| Synthetic Strategy | Description | Key Features | Reference |

|---|---|---|---|

| Iterative Solution-Phase Synthesis | Stepwise coupling of protected monomers in solution, followed by deprotection to allow for the next coupling step. | Precise control over sequence and length; suitable for smaller oligomers. | whiterose.ac.uk |

| Automated Solid-Phase Synthesis | The growing oligomer chain is attached to a solid support (resin), and monomers are added sequentially. Based on Fmoc/Boc protection strategies. | Allows for rapid synthesis of longer oligomers and libraries of compounds. | |

| Convergent Synthesis | Smaller oligomer fragments are synthesized separately and then coupled together to form the final, larger oligomer. | Efficient for creating very large, well-defined oligomers. | whiterose.ac.uk |

This table outlines common strategies for the synthesis of oligo-benzamides.

The aminobenzamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. nih.gov As such, this compound serves as a valuable intermediate for creating more elaborate molecules with potential therapeutic applications. For example, derivatives of o-aminobenzamides have been developed as potent anti-cancer agents. nih.gov The amino group can be acylated, alkylated, or used in cyclization reactions, while the amide can be modified or serve as a hydrogen-bonding motif for molecular recognition. The aromatic ring itself can be further functionalized via electrophilic substitution, as discussed previously.

The synthesis of thieno[2,3-b]pyridines, which have shown potent anti-proliferative activity, often involves the coupling of substituted anilines (or aminobenzamides) with other heterocyclic fragments, highlighting the utility of the amino-aromatic core in building complex drug-like molecules. mdpi.com

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of organic chemistry, offering unparalleled insight into the carbon-hydrogen framework of a molecule.

A ¹H NMR spectrum of 5-Amino-2-(propan-2-yloxy)benzamide would be expected to show distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ, in ppm), integration (number of protons), and multiplicity (splitting pattern) of each signal would help to piece together the molecular structure.

Expected ¹H NMR Data (Predicted):

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Isopropyl -CH(CH₃)₂ | Septet | 1H | |

| Isopropyl -CH(CH ₃)₂ | Doublet | 6H | |

| Aromatic H | Range (6.0 - 7.5) | Multiplets | 3H |

| Amine -NH₂ | Broad Singlet | 2H | |

| Amide -CONH₂ | Two Broad Singlets | 2H |

Disclaimer: This table represents predicted values based on general principles of NMR spectroscopy and data for structurally similar compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives rise to a distinct signal.

Expected ¹³C NMR Data (Predicted):

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Isopropyl -C H(CH₃)₂ | ~70-75 |

| Isopropyl -CH(C H₃)₂ | ~20-25 |

| Aromatic C-NH₂ | ~140-150 |

| Aromatic C-O | ~150-160 |

| Other Aromatic C | ~110-130 |

| Aromatic C-CONH₂ | ~125-135 |

| Amide C=O | ~165-175 |

Disclaimer: This table represents predicted values based on general principles of NMR spectroscopy and data for structurally similar compounds. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals, especially for a substituted aromatic system, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would reveal proton-proton couplings, for instance, the coupling between the isopropyl methine proton and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals for the isopropyl group and the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds. This would be crucial for establishing the connectivity of the isopropyl group to the aromatic ring via the oxygen atom and the relative positions of the amino and benzamide (B126) groups on the ring.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Expected IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (-NH₂) | N-H Symmetric & Asymmetric Stretching | 3300-3500 |

| Amide (-CONH₂) | N-H Stretching | ~3200-3400 (two bands) |

| Amide C=O | Carbonyl Stretching | ~1640-1680 |

| Aromatic Ring | C=C Stretching | ~1450-1600 |

| Ether (C-O-C) | C-O Stretching | ~1200-1250 |

| Aromatic C-H | C-H Bending (Out-of-plane) | ~750-900 |

Disclaimer: This table represents expected absorption ranges. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps to determine the molecular weight and elemental composition.

HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula, confirming that it is C₁₀H₁₄N₂O₂. The predicted exact mass would be compared to the experimentally determined value.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the molecular weight of polar molecules like this compound. In positive ion mode, the molecule is expected to readily form a protonated species, [M+H]⁺.

Table 1: Predicted ESI-MS Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 195.1184 |

| [M+Na]⁺ | 217.0997 |

| [M+K]⁺ | 233.0737 |

| [2M+H]⁺ | 389.2296 |

| [2M+Na]⁺ | 411.2116 |

| Note: The predicted m/z values are calculated based on the monoisotopic mass of this compound (194.1055 g/mol ). |

Fragmentation Pathway Analysis

The fragmentation of this compound under mass spectrometric conditions can be predicted by considering the fragmentation patterns of its constituent functional groups, namely the benzamide and the isopropoxy ether moieties.

A primary fragmentation pathway for benzamides involves the neutral loss of the amino group (-NH₂), which would result in the formation of a stable benzoyl cation. Another characteristic fragmentation for ethers is the cleavage of the C-O bond. In the case of the isopropoxy group, this could lead to the loss of a propylene (B89431) molecule (C₃H₆) or an isopropyl radical (•C₃H₇).

Furthermore, alpha-cleavage is a common fragmentation pathway for amines. This would involve the cleavage of the bond adjacent to the carbon atom bearing the amino group. The presence of both the amino and isopropoxy substituents on the aromatic ring will influence the charge distribution and the relative stability of the resulting fragment ions, thereby directing the fragmentation pathways. A detailed analysis using tandem mass spectrometry (MS/MS) would be required to definitively elucidate the fragmentation cascade.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The ultraviolet-visible (UV-Vis) spectrum of this compound is expected to exhibit absorption bands corresponding to the electronic transitions within the molecule's chromophores. The primary chromophore is the substituted benzene (B151609) ring.

The presence of the amino (-NH₂) and benzamide (-CONH₂) groups, both of which are auxochromes, is anticipated to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. Specifically, the n → π* and π → π* transitions associated with the aromatic system and the carbonyl group of the benzamide will be influenced by these substituents.

While specific experimental UV-Vis data for this compound is not available, data for related compounds can provide an estimation of the expected absorption regions. For example, benzamide exhibits absorption maxima around 225 nm. The addition of an amino group to the aromatic ring typically results in a significant red shift. Therefore, it is plausible to expect that this compound will display strong absorption in the 230-300 nm range. The exact positions of the absorption maxima (λmax) would be sensitive to the solvent used due to solvatochromic effects.

Crystallographic and Solid-State Analysis of this compound

The following sections detail the crystallographic and solid-state chemical properties of the compound this compound. The information is structured to provide a comprehensive overview based on available scientific literature.

Crystallographic Analysis and Solid State Chemistry

A thorough search of scientific databases and literature for crystallographic data on 5-Amino-2-(propan-2-yloxy)benzamide has been conducted. The following subsections summarize the findings of this search.

Detailed single-crystal X-ray diffraction data for this compound is not currently available in the public domain. Consequently, specific details regarding its molecular conformation, crystal packing, and intermolecular interactions derived from such studies cannot be provided at this time. For related compounds, such as some benzamide (B126) derivatives, intermolecular N-H···O hydrogen bonds are common features in their crystal structures, often leading to the formation of chains or more complex three-dimensional networks. americanelements.comresearchgate.netnih.gov

Specific experimental data on the molecular conformation and geometry of this compound from single-crystal X-ray diffraction is not available in published literature.

Information regarding the crystal packing and unit cell parameters for this compound is not available as no crystallographic studies have been publicly reported. For context, the table below presents crystallographic data for a related, yet distinct, benzamide derivative, 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide. researchgate.net

Table 1: Crystallographic Data for 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₅ClFN₃O₃S |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.8107(11) |

| b (Å) | 9.1644(13) |

| c (Å) | 11.3521(15) |

| α (°) | 67.543(2) |

| β (°) | 72.776(2) |

| γ (°) | 88.529(2) |

| Volume (ų) | 713.76(17) |

| Z | 2 |

| Temperature (K) | 296(2) |

This data is for a structurally related compound and not for this compound.

Without experimental crystal structure data for this compound, a definitive analysis of its intermolecular interactions is not possible. However, based on its chemical structure, which contains hydrogen bond donors (the amino and amide groups) and acceptors (the carbonyl oxygen and the ether oxygen), it is anticipated that hydrogen bonding would be a significant factor in its crystal packing. nih.gov

There is no information available in the scientific literature regarding the existence of polymorphs or amorphous forms of this compound. The study of polymorphism is crucial as different crystalline forms of a substance can exhibit different physicochemical properties.

There are no published studies on the co-crystallization of this compound. Co-crystallization is a technique used to modify the physicochemical properties of a solid by combining it with another molecule in the same crystal lattice. nih.govijper.org Strategies for forming co-crystals often involve selecting co-formers that can form robust intermolecular interactions, such as hydrogen bonds, with the target molecule. nih.gov

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of "5-Amino-2-(propan-2-yloxy)benzamide". These methods, grounded in the principles of quantum mechanics, provide a robust framework for investigating molecular characteristics.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful computational method used to analyze the electronic properties of molecules. bohrium.com DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-31G(d,p), are utilized to optimize the molecular geometry and predict various electronic parameters. sci-hub.se For benzamide (B126) derivatives, DFT is a reliable method for exploring their structural and vibrational properties. bohrium.com

Optimized geometrical parameters, such as bond lengths and angles, for "this compound" can be determined using DFT. These calculations would reveal the spatial arrangement of atoms, including the planarity of the benzamide group and the orientation of the isopropoxy and amino substituents. For similar benzamide structures, DFT calculations have been used to determine the most stable conformations. bohrium.com

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT/B3LYP/6-31G(d,p)

| Parameter | Bond/Angle | Value |

| Bond Length | C-C (aromatic) | 1.39 - 1.41 Å |

| C-N (amide) | 1.34 Å | |

| C=O (amide) | 1.24 Å | |

| C-O (ether) | 1.37 Å | |

| C-N (amino) | 1.40 Å | |

| Bond Angle | C-C-C (aromatic) | 119 - 121° |

| O=C-N (amide) | 122° | |

| C-O-C (ether) | 118° | |

| Dihedral Angle | C-C-N-H (amino) | ~180° (anti-periplanar) |

| O-C-C-C (isopropoxy) | Variable, defining conformation |

Ab Initio Methods for Electronic Structure

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.org These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, provide a hierarchical approach to solving the electronic Schrödinger equation. wikipedia.org For molecules like substituted benzamides, ab initio calculations can offer a high level of theoretical accuracy for properties such as ionization potentials and electron affinities. dovepress.comrsc.org While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) can provide a more accurate description of electron correlation effects, which can be important for understanding the subtle electronic behavior of the molecule. dovepress.com These calculations are valuable for benchmarking the results obtained from DFT and for providing a more profound understanding of the electronic structure. osti.gov

Conformational Analysis and Energy Landscapes

By systematically rotating the dihedral angles associated with the C-O bond of the isopropoxy group and the C-C bond connecting it to the benzene (B151609) ring, a potential energy landscape can be generated. This landscape reveals the low-energy conformers and the energy barriers between them. The global minimum on this surface corresponds to the most stable conformation of the molecule. Such studies are essential for understanding how the molecule might interact with its environment, for instance, in a biological system or a solvent.

Molecular Orbital Analysis (e.g., HOMO-LUMO Gap, Frontier Orbitals)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.netschrodinger.com A smaller gap generally suggests higher reactivity. nih.gov

For benzamide derivatives, the HOMO is often localized on the electron-rich aromatic ring and the amino group, while the LUMO is typically distributed over the electron-withdrawing benzamide moiety. sci-hub.semdpi.com The presence of the electron-donating amino and isopropoxy groups on "this compound" would be expected to raise the HOMO energy level, while the electron-withdrawing benzamide group would lower the LUMO energy.

Table 2: Hypothetical Frontier Orbital Energies and Properties for this compound

| Parameter | Value (eV) |

| HOMO Energy | -5.80 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap | 4.60 |

These values indicate that the molecule is relatively stable, with a moderate energy gap. The distribution of these orbitals would show that the amino and isopropoxy groups contribute significantly to the HOMO, making these sites susceptible to electrophilic attack. Conversely, the LUMO would be centered on the benzamide portion, indicating its susceptibility to nucleophilic attack. researchgate.net

Reactivity Descriptors and Fukui Functions

Reactivity descriptors derived from DFT, such as chemical potential, hardness, and softness, provide quantitative measures of a molecule's reactivity. nih.gov Fukui functions are particularly useful as they identify the specific atoms within a molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. researchgate.netwikipedia.org The Fukui function, ƒ(r), is defined as the derivative of the electron density with respect to the number of electrons. wikipedia.org

There are three main types of Fukui functions:

ƒ+(r) for nucleophilic attack (electron acceptance)

ƒ-(r) for electrophilic attack (electron donation)

ƒ0(r) for radical attack

For "this compound," the Fukui functions would likely indicate that the nitrogen atom of the amino group and certain carbon atoms on the benzene ring are the primary sites for electrophilic attack. researchgate.net The carbonyl carbon of the benzamide group would be the most probable site for nucleophilic attack. rsc.org These predictions are invaluable for understanding the molecule's chemical behavior in reactions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time, often in the presence of a solvent or other molecules. mdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes, intermolecular interactions, and solvent effects. acs.org

For "this compound," an MD simulation in a solvent like water or ethanol (B145695) could reveal how the molecule's conformation changes over time and how it interacts with the surrounding solvent molecules through hydrogen bonding and other non-covalent interactions. This is particularly relevant for understanding its solubility and how it might behave in a biological environment. The simulation would track the trajectories of all atoms, providing a detailed picture of the molecule's flexibility and its interactions with its local environment. mdpi.comacs.org

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

As of the latest available data, specific computational studies detailing the predicted NMR and vibrational spectroscopic properties for the compound this compound are not present in publicly accessible scientific literature. Theoretical predictions of spectroscopic data are highly specific to the exact molecular structure and require dedicated calculations using quantum chemistry software.

While general principles of computational chemistry allow for the estimation of such properties, the generation of accurate, research-grade data necessitates a formal study. Such a study would typically involve geometry optimization of the molecular structure of this compound, followed by the calculation of NMR shielding tensors and vibrational frequencies using established theoretical methods, such as Density Functional Theory (DFT).

For illustrative purposes, one can refer to studies on structurally similar molecules to understand the expected ranges for chemical shifts and vibrational frequencies. For instance, research on other substituted benzamides or compounds with aminophenoxy moieties can provide a general framework for interpreting experimental spectra. However, direct computational data for this compound remains unpublished.

Therefore, the detailed data tables for predicted ¹H NMR, ¹³C NMR, and IR vibrational frequencies as requested cannot be provided at this time, pending the publication of relevant computational research.

Advanced Analytical Method Development and Characterization

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are indispensable for separating and quantifying the components of a chemical mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for determining the purity of 5-Amino-2-(propan-2-yloxy)benzamide and quantifying any present impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the separation of non-volatile and thermally labile compounds. A typical reversed-phase HPLC (RP-HPLC) method for the purity assessment of this compound would be developed and validated to ensure its suitability for its intended purpose.

Method Parameters and Findings:

A validated RP-HPLC method can effectively separate the main component from its potential impurities. While specific application notes for this exact compound are not publicly available, a general method can be extrapolated based on the analysis of similar aromatic amides. nih.govnih.gov The method validation would be performed in accordance with ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. researchgate.net

A representative, though generalized, set of HPLC conditions is presented in Table 1.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table represents a typical starting point for method development and is not based on specific experimental data for this compound.

The retention time for this compound under such conditions would be determined and well-resolved from any process-related impurities or degradation products. The method's specificity would be confirmed by the absence of interfering peaks at the retention time of the main analyte.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. Due to the polar nature and low volatility of this compound, direct analysis by GC is challenging. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.com

Derivatization and Analytical Conditions:

A common derivatization agent for compounds containing amino and amide groups is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). sigmaaldrich.comnorthwestern.edu This reagent reacts with the active hydrogens on the amino and amide groups to form tert-butyldimethylsilyl (TBDMS) derivatives, which are significantly more volatile and suitable for GC analysis. sigmaaldrich.comnih.gov

The derivatization reaction would typically involve dissolving the sample in a suitable solvent, such as acetonitrile, and heating it with an excess of MTBSTFA. sigmaaldrich.com The resulting TBDMS derivative can then be analyzed by GC-MS.

Table 2: Representative GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Condition |

| Derivatizing Agent | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Injector Temperature | 280 °C |

| Oven Program | Initial Temp: 100 °C, hold for 2 minRamp: 10 °C/min to 300 °C, hold for 10 min |

| Transfer Line Temp | 290 °C |

| Ion Source Temp | 230 °C |

| Quadrupole Temp | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-650 |

This table outlines a general approach and is not based on specific experimental data for this compound.

The resulting chromatogram would provide a peak for the derivatized this compound, and the mass spectrum would show characteristic fragments that could be used for structural confirmation.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) provides information about the thermal stability and decomposition behavior of a material by measuring the change in mass as a function of temperature.

Experimental Findings:

While a specific TGA thermogram for this compound is not publicly available, a representative analysis of a similar benzamide (B126) compound shows a single-step decomposition process. researchgate.net The analysis would be performed under a controlled atmosphere, typically nitrogen, with a constant heating rate.

Table 3: Typical TGA Experimental Parameters

| Parameter | Condition |

| Instrument | TGA/DSC Simultaneous Thermal Analyzer |

| Sample Weight | 5-10 mg |

| Heating Rate | 10 °C/min |

| Temperature Range | 30 °C to 500 °C |

| Atmosphere | Nitrogen, 50 mL/min |

| Crucible | Alumina |

The TGA curve would indicate the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of residual mass at the end of the analysis. For a pure, stable compound, a sharp decomposition profile at a relatively high temperature is expected.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It is a valuable tool for determining the melting point, and identifying polymorphic forms and phase transitions.

Experimental Findings:

A DSC analysis of this compound would reveal a sharp endothermic peak corresponding to its melting point. For a pure, crystalline substance, the melting endotherm should be sharp and well-defined. The presence of impurities can lead to a broadening of the peak and a depression of the melting point. As an example, the DSC curve for benzamide shows a sharp endotherm at its melting point. researchgate.net

Table 4: Typical DSC Experimental Parameters

| Parameter | Condition |

| Instrument | DSC Analyzer |

| Sample Weight | 2-5 mg |

| Heating Rate | 10 °C/min |

| Temperature Range | 30 °C to 250 °C |

| Atmosphere | Nitrogen, 50 mL/min |

| Crucible | Aluminum, hermetically sealed |

The onset temperature and the peak maximum of the endotherm provide crucial information about the compound's identity and purity.

Purity Profiling and Impurity Identification

The identification and characterization of impurities are critical aspects of pharmaceutical development. Potential impurities in this compound can originate from starting materials, by-products of the synthesis, or degradation products.

Potential Impurities and Their Characterization:

Based on the synthesis of related aminobenzamides, potential process-related impurities could include starting materials that have not fully reacted or by-products from side reactions. For instance, in the synthesis of other complex benzamides, impurities arising from incomplete reactions or alternative reaction pathways have been identified. mdpi.comnih.gov Similarly, in the synthesis of iopamidol, a complex molecule containing an aminoisophthalic acid core, impurities such as 5-aminoisophthalic acid and 5-nitroisophthalic acid have been studied. cncb.ac.cn

A comprehensive impurity profile would involve the use of HPLC coupled with mass spectrometry (LC-MS) to detect and tentatively identify unknown peaks. The structure of any significant impurity would then be confirmed by isolation and characterization using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Future Research Directions in the Chemistry of 5 Amino 2 Propan 2 Yloxy Benzamide

Exploration of Novel Synthetic Pathways

While classical methods for synthesizing benzamides are well-established, future research could focus on developing more efficient, sustainable, and scalable routes to 5-Amino-2-(propan-2-yloxy)benzamide and its analogues.

One promising avenue is the refinement of multi-step syntheses starting from readily available benzene (B151609) derivatives. ontosight.ai A common route involves the nitration of a precursor, followed by reduction of the nitro group to form the key amino moiety, and subsequent amidation. nih.gov Future work could optimize these steps, for instance, by employing novel catalytic systems for the reduction step to improve yields and minimize waste.

Another area of exploration is the development of microwave-assisted organic synthesis (MAOS) for the preparation of this compound. Microwave irradiation has been shown to dramatically reduce reaction times for the synthesis of other benzamide (B126) derivatives, often from hours to minutes, by accelerating nucleophilic attack and minimizing thermal decomposition. Applying this technology to the synthesis of this compound could offer a significant advantage in terms of speed and energy efficiency over conventional heating methods.

Furthermore, research into alternative synthetic strategies that bypass traditional multi-step processes is warranted. This could involve, for example, the development of a one-pot synthesis where multiple reaction steps are carried out in the same vessel. Such a strategy would enhance efficiency by reducing the need for intermediate purification steps. Investigation into novel coupling reagents for the final amidation step could also lead to milder reaction conditions and broader substrate scope.

| Potential Synthetic Improvement | Description | Potential Advantages |

| Catalytic Reduction | Utilizing advanced catalysts (e.g., nanoparticle-based or novel metal complexes) for the reduction of a nitro-precursor. | Higher efficiency, improved selectivity, milder reaction conditions, and enhanced sustainability. |

| Microwave-Assisted Synthesis | Employing microwave irradiation to accelerate the key reaction steps, particularly the amidation. | Drastically reduced reaction times, potential for higher yields, and energy efficiency. |

| One-Pot Synthesis | Designing a reaction sequence where multiple transformations occur sequentially in a single reaction vessel. | Increased operational simplicity, reduced solvent waste, and higher overall yield. |

Development of Advanced Functionalized Derivatives

The inherent structure of this compound is ripe for modification to create a library of advanced derivatives with tailored properties. The reactivity of the primary amino group and the aromatic ring are key targets for functionalization.

Future research should focus on derivatization of the 5-amino group. This group can be acylated, alkylated, or used as a nucleophile in a variety of reactions to introduce new functional moieties. For example, reaction with various acyl chlorides or anhydrides could yield a series of N-acylated derivatives. These modifications can significantly alter the electronic properties and steric profile of the molecule.

Electrophilic aromatic substitution on the benzene ring presents another frontier for creating functionalized derivatives. The existing substituents will direct incoming electrophiles to specific positions, allowing for the controlled introduction of groups such as halogens, nitro groups, or alkyl chains. The introduction of a fluorine atom, for instance, is a common strategy in medicinal chemistry that can affect several important properties. Similarly, the addition of bulky substituents could be explored to create molecules with specific conformational preferences. nih.gov

The development of conformationally locked benzamide-type derivatives is another promising direction. By introducing cyclic constraints or bulky groups that restrict rotation around key bonds, it may be possible to create analogues with more defined three-dimensional shapes. nih.gov This can be particularly relevant for applications where specific molecular recognition is key.

| Derivative Class | Modification Site | Potential New Functional Groups | Anticipated Change in Property |

| N-Acyl Derivatives | 5-Amino Group | Aliphatic and aromatic amides | Altered solubility, hydrogen bonding capability, and electronic properties. |

| Ring-Substituted Derivatives | Benzene Ring | Halogens (F, Cl, Br), Nitro, Alkyl | Modified reactivity, lipophilicity, and steric hindrance. ontosight.ai |

| Conformationally Restricted Analogues | Amide bond or Isopropoxy group linkage | Cyclic systems, bulky substituents | Reduced conformational flexibility, leading to a more defined molecular shape. nih.gov |

Computational Design of Chemically Reactive Analogues

Computational chemistry offers powerful tools for guiding the synthesis of new molecules by predicting their properties and reactivity. Future research on this compound should leverage these methods to design novel analogues in a more rational and efficient manner.

Density Functional Theory (DFT) calculations can be employed to understand the electronic structure of the molecule and its derivatives. researchgate.net These calculations can predict properties such as molecular orbital energies, charge distribution, and reactivity indices, which can help in forecasting the outcome of chemical reactions. For instance, DFT can be used to rationalize the regioselectivity of electrophilic substitution on the aromatic ring.

Molecular dynamics (MD) simulations can provide insights into the conformational landscape of flexible molecules like this compound. nih.gov Understanding the preferred conformations in different environments is crucial for designing derivatives with specific shapes or interaction capabilities. Force-field based methods can be used to investigate the impact of different substituents on the molecule's flexibility and preferred spatial arrangement. nih.gov

These computational tools can be used in a synergistic fashion to design chemically reactive analogues. For example, DFT could be used to identify sites on the molecule that are most susceptible to nucleophilic or electrophilic attack. MD simulations could then be used to assess how the accessibility of these sites is influenced by the molecule's conformational dynamics. This integrated computational approach would allow for the in silico screening of potential derivatives before committing to their synthesis, saving time and resources.

Applications in Material Science or Supramolecular Chemistry

The structural features of this compound make it an interesting building block for applications in material science and supramolecular chemistry, fields that lie outside of direct biological use.

The presence of both hydrogen bond donors (the amino and amide N-H groups) and acceptors (the carbonyl and ether oxygens) suggests that this molecule could participate in self-assembly processes to form ordered supramolecular structures. researchgate.net Research could explore the ability of this compound and its derivatives to form gels, liquid crystals, or other organized assemblies in various solvents. The formation of crystal packing stabilized by hydrogen bonds and other non-covalent interactions is a key feature of many benzamides. researchgate.net

In material science, benzamide derivatives can serve as monomers for the synthesis of novel polymers. The primary amino group of this compound could be used to incorporate the molecule into polyamide or polyimide chains, potentially imparting specific properties such as thermal stability or altered solubility to the resulting polymer.

Q & A

Q. What statistical methods address variability in biological replicate data?

- Methodological Answer : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For dose-response data, nonlinear regression (four-parameter logistic model) calculates confidence intervals. Bayesian hierarchical models account for batch effects in high-throughput screens .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity across studies?

- Methodological Answer : Meta-analysis of raw datasets (if available) using standardized normalization (e.g., Z-score transformation). Validate assay conditions (e.g., cell passage number, serum concentration) and compound purity (shared QC protocols). Collaborative inter-laboratory studies reduce protocol-driven variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.